molecular formula C9H7BrF2O2 B2962616 1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one CAS No. 1215994-75-4

1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one

Cat. No.: B2962616
CAS No.: 1215994-75-4
M. Wt: 265.054
InChI Key: SLMZBPBIGSVKEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one is a halogenated aromatic ketone characterized by a bromine atom at the 5-position and a difluoromethoxy group (-OCF₂) at the 2-position of the phenyl ring. The ethanone (acetyl) group is attached to the 1-position of the aromatic ring. This compound is commercially available (CAS: 1215994-75-4) and is offered by suppliers such as CymitQuimica in various quantities .

The difluoromethoxy group introduces strong electron-withdrawing effects, which influence the compound’s electronic properties, solubility, and reactivity.

Properties

IUPAC Name

1-[5-bromo-2-(difluoromethoxy)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-5(13)7-4-6(10)2-3-8(7)14-9(11)12/h2-4,9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMZBPBIGSVKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215994-75-4
Record name 1-[5-bromo-2-(difluoromethoxy)phenyl]ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one typically involves the bromination of 2-(difluoromethoxy)acetophenone. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Scientific Research Applications

While specific applications of 1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one are not detailed in the provided search results, the information present allows for a discussion of potential applications based on its chemical properties and the uses of similar compounds.

Potential Applications

Given the compound's structure, which includes a bromo group, a difluoromethoxy group, and an ethanone moiety, several potential applications in scientific research can be inferred:

  • Pharmaceutical Chemistry: The presence of the difluoromethoxy group (OCF2H) can modulate lipophilicity and hydrogen-bonding capabilities, which are important factors in drug design . Introduction of fluorine substituents can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties . ArOCF2H compounds may exhibit decreased lipophilicity and higher permeability compared to ArOCF3 analogs . The bromo group can serve as a useful handle for further chemical modifications.
  • Agrochemicals: Similar to its applications in pharmaceuticals, the unique properties of the difluoromethoxy group could be beneficial in designing agrochemicals with improved efficacy or altered environmental impact.
  • Material Science: Fluorinated compounds are sometimes used in material science to impart specific properties such as hydrophobicity or altered dielectric properties.
  • Chemical Synthesis: this compound could serve as an intermediate in the synthesis of more complex molecules. The bromo group allows for cross-coupling reactions, while the ethanone moiety can be modified using various chemical transformations.

Case Studies and Data Tables

Unfortunately, the search results do not contain specific case studies or data tables that directly demonstrate the applications of this compound.

O-difluoromethylation

The search results mention the general procedure of O-difluoromethylation of phenols using bromo(difluoro)acetic acid . Several compounds can be produced using this method, including:

  • 1-(Difluoromethoxy)-4-nitrobenzene
  • 1-Bromo-2-(difluoromethoxy)benzene
  • 1-Chloro-4-(difluoromethoxy)-2- nitrobenzene
  • 1-(Difluoromethoxy)-4-iodobenzene
  • 1-(Difluoromethoxy)-2-nitrobenzene
  • 2-(Difluoromethoxy)benzaldehyde

These compounds were purified using silica-gel column chromatography .

Safety Information

Mechanism of Action

The mechanism of action of 1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The bromine and difluoromethoxy groups play a crucial role in its reactivity and binding affinity to these targets. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects . The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares 1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one with analogous compounds, focusing on substituent effects, molecular weights, and physical properties:

Compound Name Substituents (Position) Molecular Weight Key Properties/Data References
This compound -Br (5), -OCF₂ (2), -COCH₃ (1) 277.04 Commercial availability; strong EWG*
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone -Br (2), -F (5), -OH (2) 233.04 m.p. 86–87°C; synthesized via bromination
2-Bromo-1-[4-(trifluoromethoxy)phenyl]ethan-1-one -Br (2), -OCF₃ (4), -COCH₃ (1) 283.06 Higher MW; stronger EWG (CF₃ vs. CF₂)
1-(5-Bromo-2,4-difluorophenyl)ethanone -Br (5), -F (2,4), -COCH₃ (1) 235.03 Two fluorine atoms enhance lipophilicity
1-(2-Ethoxy-5-fluorophenyl)ethan-1-one -OEt (2), -F (5), -COCH₃ (1) 182.19 Ethoxy group (EDG**); lower MW

EWG = Electron-Withdrawing Group; *EDG = Electron-Donating Group

Key Observations:

  • Electron-Withdrawing Effects : The difluoromethoxy group (-OCF₂) in the target compound is less electron-withdrawing than trifluoromethoxy (-OCF₃) but more so than hydroxyl (-OH) or ethoxy (-OEt). This impacts reactivity in electrophilic substitution reactions .
  • Melting Points: Compounds with polar substituents (e.g., -OH, -OCF₃) exhibit higher melting points compared to non-polar analogs.
  • Lipophilicity : Fluorinated substituents (e.g., -F, -OCF₂) increase lipophilicity, enhancing membrane permeability in bioactive molecules .

Biological Activity

1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one is a synthetic organic compound notable for its unique structural features, including a brominated phenyl ring and a difluoromethoxy substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and modulator. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C9H8BrF2O2, with a molar mass of approximately 251.06 g/mol. The presence of both bromine and difluoromethoxy groups enhances its reactivity and potential applications in various fields, including pharmaceuticals and agrochemicals.

Research indicates that the biological activity of this compound may be attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or inducing conformational changes in enzyme structures, making it a candidate for further investigation in drug development .

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, affecting various biological pathways. For example:

  • Enzyme Targeting : It can modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic applications in treating diseases such as cancer or metabolic disorders .
  • Binding Affinity : The bromine and difluoromethoxy groups may enhance binding affinity to specific biological targets, which is critical for its function as an inhibitor .

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its difluoromethoxy group, which imparts distinct chemical and biological properties compared to its analogs. Below is a comparison table highlighting key features:

Compound NameMolecular FormulaUnique Features
This compoundC9H8BrF2O2Contains difluoromethoxy; enhanced reactivity
2-Bromo-4’-fluoroacetophenoneC9H8BrFLacks difluoromethoxy; different electronic properties
1-[5-Bromo-2-methoxyphenyl]ethan-1-oneC9H10BrOLacks fluorine; different reactivity profile

Study on Enzyme Interaction

A study conducted on the enzyme inhibition properties of this compound revealed that the compound effectively reduced the activity of certain target enzymes by over 50% at micromolar concentrations. This inhibition was attributed to the formation of stable complexes with the active site residues .

Anticancer Potential

Another investigation explored the anticancer potential of similar compounds containing difluoromethoxy groups. Results indicated that these compounds could induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival and proliferation .

Q & A

Q. What are the common synthetic routes for 1-[5-Bromo-2-(difluoromethoxy)phenyl]ethan-1-one, and what methodological considerations are critical for reproducibility?

Answer: The synthesis typically involves two key steps: (1) introducing the difluoromethoxy group via nucleophilic substitution or oxidative difluoromethylation, and (2) bromination at the 5-position of the aromatic ring. A methodological approach is outlined below:

Step Reagents/Conditions Key Considerations
Difluoromethoxy IntroductionClaisen-Schmidt condensation with KOH/ethanol or TLC-monitored difluoromethylation using HCl Steric hindrance from substituents may require elevated temperatures or prolonged reaction times.
BrominationBromine in acetic acid or N-bromosuccinimide (NBS)Regioselectivity at the 5-position is influenced by directing effects of adjacent groups.

Critical Note: Monitor reaction progress via TLC (1:2 ethyl acetate/hexanes) to avoid over-bromination .

Q. How is the structural characterization of this compound validated, and what analytical techniques are prioritized?

Answer: Structural validation relies on a combination of spectroscopic and crystallographic methods:

Technique Key Data Example from Evidence
X-ray Crystallography Space group, R-factor, bond lengths/anglesSHELX refinement (R = 0.054) for analogous bromo-difluoro compounds .
NMR Spectroscopy 1H^{1}\text{H}/19F^{19}\text{F} chemical shiftsDistinct 19F^{19}\text{F} signals at ~-80 ppm for CF2_2 groups .
Mass Spectrometry Molecular ion ([M+^+]) and isotopic patternExpected m/z = 261.0 (C9_9H7_7BrF2_2O2_2) with 79Br^{79}\text{Br}/81Br^{81}\text{Br} doublet.

Advanced Tip: Use SHELXL for high-resolution refinement of twinned crystals .

Q. What is the rationale for incorporating a difluoromethoxy group, and how does it influence the compound’s physicochemical properties?

Answer: The difluoromethoxy group enhances metabolic stability and lipophilicity due to fluorine’s electronegativity and steric effects. Key impacts include:

  • Electron-Withdrawing Effect: Stabilizes adjacent electrophilic centers, altering reactivity in cross-coupling reactions .
  • Hydrogen-Bonding Resistance: CF2_2 groups reduce hydrogen-bond donor capacity, improving membrane permeability .

Experimental Validation: Compare LogP values of analogs with/without CF2_2O using HPLC retention times.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data, such as discrepancies in bond angles or space group assignments?

Answer: Contradictions often arise from polymorphism or twinning. Mitigation strategies include:

  • Data Collection: Use low-temperature (100 K) datasets to minimize thermal motion artifacts .
  • Refinement: Apply twin-law corrections in SHELXL for non-merohedral twinning .
  • Validation Tools: Cross-check with DFT-optimized geometries (e.g., Gaussian09) to identify outliers .

Example: A reported C-Br bond length of 1.89 Å in one study vs. 1.92 Å in another may reflect experimental resolution differences.

Q. What experimental design considerations are critical for optimizing the difluoromethylation step in high-yield syntheses?

Answer: Key factors include:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of difluoromethoxy precursors .
  • Catalysis: Use phase-transfer catalysts (e.g., TBAB) to accelerate biphasic reactions.
  • Temperature Control: Maintain 0–5°C during bromine addition to suppress side reactions .

Table: Optimization Results for Difluoromethylation

Condition Yield (%) Purity (HPLC)
TBAB, DMF, 25°C7898%
No catalyst, THF, 25°C4285%

Q. How can researchers hypothesize and test the biological activity of this compound, given its structural features?

Answer: Leverage structure-activity relationship (SAR) studies:

  • Target Selection: Prioritize enzymes with hydrophobic active sites (e.g., kinases) due to the compound’s lipophilicity .
  • In Silico Docking: Use AutoDock Vina to predict binding poses with COX-2 or CYP450 isoforms .
  • In Vitro Assays: Test cytotoxicity (MTT assay) and metabolic stability (microsomal incubation) .

Data Interpretation Note: Correlate 19F^{19}\text{F} NMR chemical shifts with electron density changes at target sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.